2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)butanamide
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Description
The compound is a derivative of benzimidazoquinazolin, which is a type of organic compound. These compounds are often studied for their potential applications in various fields, including medicine and materials science .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds such as carbamoylated benzimidazoquinolinones have been synthesized using 2-arylbenzoimidazoles and oxamic acids . Another synthesis method involves a metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound aren’t available. The properties of similar compounds would depend on their specific structures and substituents .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of benzimidazo[1,2-c]quinazolin-6-yl derivatives, including methods and structural elucidations, provides a foundation for understanding the chemical properties and potential applications of such compounds. The synthesis of benzimidazo[1,2-c]quinazolin-6-amines and related structures through copper-catalyzed C–N coupling and cyclization demonstrates the versatility of these compounds in chemical synthesis (Dao et al., 2017). Additionally, crystal structure analysis of benzimidazole derivatives, such as 2-(5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol, contributes to the understanding of their molecular configuration and potential interaction with biological targets (Tai et al., 2019).
Biological Applications and Antitumor Activity
The exploration of antitumor activities of benzimidazo[1,2-c]quinazolin-6-yl derivatives is a significant area of research. Studies on novel 3-benzyl-4(3H)quinazolinone analogues, for instance, have shown promising broad spectrum antitumor activity, indicating the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016). Moreover, molecular docking studies and synthesis of novel quinazolinone derivatives with substituted benzimidazole have been conducted to evaluate their cytotoxic activities, further highlighting the compounds' applicability in developing anticancer agents (Taherian et al., 2019).
Antimicrobial Activity
Investigations into the antimicrobial properties of benzimidazo[1,2-c]quinazolin-6-yl derivatives also reveal their potential as novel antimicrobial agents. The synthesis and evaluation of mono and bis-6-arylbenzimidazo[1,2-c]quinazolines, for example, have shown notable antibacterial and antifungal activities, underscoring the therapeutic possibilities of these compounds beyond their antitumor potential (Rohini et al., 2009).
properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-ethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS/c1-3-17-13-15-18(16-14-17)27-25(31)23(4-2)32-26-29-20-10-6-5-9-19(20)24-28-21-11-7-8-12-22(21)30(24)26/h5-16,23H,3-4H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISBMJDKWVFUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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